![molecular formula C12H11NO3 B12076170 Methyl 2-(4-formyl-1H-indol-1-yl)acetate](/img/structure/B12076170.png)
Methyl 2-(4-formyl-1H-indol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features an indole ring system, which is known for its aromatic properties and biological relevance.
Vorbereitungsmethoden
The synthesis of Methyl 2-(4-formyl-1H-indol-1-yl)acetate typically involves the formation of the indole ring followed by functionalization at specific positions. One common synthetic route includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The formyl group can be introduced via Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as DMF and POCl3 . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Analyse Chemischer Reaktionen
Methyl 2-(4-formyl-1H-indol-1-yl)acetate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-formyl-1H-indol-1-yl)acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 2-(4-formyl-1H-indol-1-yl)acetate is largely dependent on its interactions with biological targets. Indole derivatives are known to interact with various enzymes and receptors in the body, influencing biological pathways . For example, they can inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The formyl group may also play a role in binding to specific molecular targets, enhancing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(4-formyl-1H-indol-1-yl)acetate can be compared with other indole derivatives such as:
Methyl 2-(1H-indol-3-yl)acetate: This compound has a similar structure but with a different substitution pattern on the indole ring.
Methyl 2-(1H-indol-4-yl)acetate: Another similar compound with a different position of the substituent on the indole ring.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity as a plant hormone.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives .
Eigenschaften
Molekularformel |
C12H11NO3 |
---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
methyl 2-(4-formylindol-1-yl)acetate |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)7-13-6-5-10-9(8-14)3-2-4-11(10)13/h2-6,8H,7H2,1H3 |
InChI-Schlüssel |
ASGRDCQCWZSYRX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1C=CC2=C(C=CC=C21)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.